molecular formula C25H22BrN3O2S B12011015 2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone CAS No. 618441-30-8

2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone

Cat. No.: B12011015
CAS No.: 618441-30-8
M. Wt: 508.4 g/mol
InChI Key: XEZKRCAELYKODC-UHFFFAOYSA-N
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Description

2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the p-Tolyloxy Group: The p-tolyloxy group is attached through an etherification reaction using p-tolyl alcohol and an appropriate activating agent.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity. Additionally, the compound may interact with other enzymes and receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: A triazole antifungal agent used in the treatment of various fungal infections.

    Voriconazole: A broad-spectrum antifungal triazole compound.

Uniqueness

2-((4-(2-Bromophenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives

Properties

CAS No.

618441-30-8

Molecular Formula

C25H22BrN3O2S

Molecular Weight

508.4 g/mol

IUPAC Name

2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C25H22BrN3O2S/c1-17-7-11-19(12-8-17)23(30)16-32-25-28-27-24(15-31-20-13-9-18(2)10-14-20)29(25)22-6-4-3-5-21(22)26/h3-14H,15-16H2,1-2H3

InChI Key

XEZKRCAELYKODC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3Br)COC4=CC=C(C=C4)C

Origin of Product

United States

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